molecular formula C6H12F3NO B3221790 Ethyl-(3-trifluoromethoxy-propyl)-amine CAS No. 1208078-98-1

Ethyl-(3-trifluoromethoxy-propyl)-amine

Cat. No.: B3221790
CAS No.: 1208078-98-1
M. Wt: 171.16 g/mol
InChI Key: QNLCEGJAIRCOHN-UHFFFAOYSA-N
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Description

Ethyl-(3-trifluoromethoxy-propyl)-amine is an organic compound characterized by the presence of an ethyl group, a trifluoromethoxy group, and an amine group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-(3-trifluoromethoxy-propyl)-amine typically involves the trifluoromethoxylation of a suitable precursor. One common method involves the reaction of 2,2-difluoro-1,3-dimethylimidazoline with trifluoromethyl triflate in the presence of an alcohol, resulting in the formation of the trifluoromethoxy group . The reaction conditions are generally mild, with high conversion rates and chemoselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl-(3-trifluoromethoxy-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Ethyl-(3-trifluoromethoxy-propyl)-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl-(3-trifluoromethoxy-propyl)-amine involves its interaction with molecular targets through its functional groups. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The amine group can form hydrogen bonds and ionic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • Methyl-(3-trifluoromethoxy-propyl)-amine
  • Propyl-(3-trifluoromethoxy-propyl)-amine
  • Butyl-(3-trifluoromethoxy-propyl)-amine

Comparison: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties compared to similar compounds with different alkyl groups. The trifluoromethoxy group imparts distinct electronic and steric effects, making this compound particularly valuable in specific applications.

Properties

IUPAC Name

N-ethyl-3-(trifluoromethoxy)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F3NO/c1-2-10-4-3-5-11-6(7,8)9/h10H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLCEGJAIRCOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCOC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701265919
Record name N-Ethyl-3-(trifluoromethoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208078-98-1
Record name N-Ethyl-3-(trifluoromethoxy)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208078-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-3-(trifluoromethoxy)-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701265919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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